molecular formula C17H28N2O4 B5664567 1-{2-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone

1-{2-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone

Cat. No. B5664567
M. Wt: 324.4 g/mol
InChI Key: AGMCLVSRVXNGNR-DYVFJYSZSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of pyran and pyridine derivatives. For instance, the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone demonstrates the complexity and creativity required in organic synthesis. These processes typically involve reactions like Knoevenagel condensation, Michael addition, and cyclization to obtain the desired fused systems (Mekheimer, R., Mohamed, N., & Sadek, K., 1997). Similar strategies are likely applicable in synthesizing the target compound by manipulating pyrrolidinone and piperidine frameworks.

Molecular Structure Analysis

The molecular and crystal structures of related piperidine derivatives have been determined using X-ray diffraction, revealing the importance of intramolecular and intermolecular hydrogen bonds in stabilizing these molecules' conformation and packing in crystals (Kuleshova, L., & Khrustalev, V., 2000). These structural analyses highlight the molecule's conformational flexibility and the role of hydrogen bonds, aspects that are crucial for understanding the target compound's behavior and interactions.

Chemical Reactions and Properties

Investigations into the chemical reactions of pyridine and pyrrolidine derivatives reveal a variety of reaction pathways and products. For example, the synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via four-component reactions showcases the compound's reactivity and the potential for creating diverse molecular structures (Sun, J., Xia, E., Wu, Q., & Yan, C., 2011). These reactions are indicative of the complex chemical behavior and versatility of the target molecule's foundational structures.

Physical Properties Analysis

The physical properties of molecules like 1-{2-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone are deeply influenced by their structural characteristics. Studies on similar compounds, such as N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, provide insights into aspects like solubility, crystallinity, and molecular packing, which are crucial for understanding the physical behavior of complex organic molecules (Nelson, W., Karpishin, T., Rettig, S., & Orvig, C., 1988).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of complex organic molecules can be understood by studying their reactions and the influence of their molecular structure. For instance, the synthesis and structural analysis of related compounds through methods like X-ray crystallography provide valuable data on the molecules' stability, reactivity, and potential chemical transformations (Ganapathy, J., Jayarajan, R., Vasuki, G., & Sanmargam, A., 2015).

properties

IUPAC Name

1-[2-[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O4/c1-13-11-19(16(21)12-18-7-2-3-15(18)20)8-6-17(13,22)14-4-9-23-10-5-14/h13-14,22H,2-12H2,1H3/t13-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMCLVSRVXNGNR-DYVFJYSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2CCOCC2)O)C(=O)CN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)CN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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